2-Amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4S/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGUCCHWFKIAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile is a heterocyclic compound belonging to the pyridine family, notable for its diverse biological activities and potential therapeutic applications. The compound features a pyridine ring substituted with an amino group at the 2-position, a chlorophenyl group at the 4-position, and a methylthio group at the 6-position. This unique structural configuration contributes to its promising pharmacological profile.
Chemical Structure
The molecular formula for 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile is C12H9ClN4S. The presence of two cyano groups and a methylthio substituent enhances its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies suggest that the compound demonstrates significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Properties : Preliminary data indicate that it may possess anticancer effects, particularly against certain cell lines, suggesting its utility in cancer therapeutics.
- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in metabolic pathways, such as α-glucosidase, which is relevant for diabetes management.
Mechanistic Insights
Molecular docking studies have identified several potential protein targets for 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile. These studies suggest interactions with enzymes and receptors critical to disease pathways. The compound's ability to modulate these targets may enhance its therapeutic efficacy.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituents:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Amino-4-(phenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | Similar pyridine core with different substituents | Antimicrobial | Lacks chlorine substitution |
| 2-Amino-4-(3-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile | Chlorine at different position | Anticancer | Variability in activity based on substitution |
| 2-Amino-6-(phenylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile | Different aryl groups | Anti-inflammatory | Focus on inflammation pathways |
This table highlights how structural modifications can significantly influence the biological activity of pyridine derivatives.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit cell proliferation in MDA-MB-231 breast cancer cells more effectively than some existing treatments.
- Enzyme Inhibition : A study focused on its effect on α-glucosidase revealed that the compound could significantly reduce enzyme activity, suggesting potential applications in managing postprandial blood glucose levels in diabetic patients.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies have demonstrated significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : The compound exhibits cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
- Anti-inflammatory Properties : Some studies suggest that the compound may also possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
| Biological Activity | Target Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Inhibition of growth | |
| Anticancer | MCF-7 (Breast Cancer) | EC50 = 10.5 µM |
| A549 (Lung Cancer) | EC50 = 12.3 µM | |
| HepG2 (Liver Cancer) | EC50 = 8.7 µM |
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-Amino-4-(phenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | Antimicrobial | Lacks chlorine substitution |
| 2-Amino-4-(3-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile | Anticancer | Variability in activity based on substitution |
| 2-Amino-6-(phenylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile | Anti-inflammatory | Focus on inflammation pathways |
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A detailed study evaluated the cytotoxic effects of 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile against various cancer cell lines. The results indicated that this compound exhibited significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating promising potential for developing new antimicrobial agents.
Chemical Reactions Analysis
Method A: Triethylamine-Catalyzed Cyclocondensation
-
Reactants : 4-Chlorobenzaldehyde, malononitrile (2 eq), and methylthiol (or methylthiophenol).
-
Conditions : Ethanol solvent, reflux (60–120 min), triethylamine catalyst .
-
Mechanism :
Aminomethylation (Mannich Reaction)
-
Reactants : Primary amines (e.g., methylamine), formaldehyde.
-
Product : Substituted 2-alkylamino-4-(dicyanomethylene)-3,7-diazabicyclo[3.3.1]non-2-ene-1,5-dicarbonitriles .
-
Mechanism : Nucleophilic attack by amine on formaldehyde, followed by cyclization (Fig. 1).
Table 1: Aminomethylation Outcomes
| Amine | Product Yield (%) | Cyclization Time (h) |
|---|---|---|
| Methylamine | 68 | 12 |
| Ethylamine | 72 | 14 |
| Benzylamine | 65 | 16 |
Oxidation of Methylthio Group
-
Oxidizing Agent : Dess–Martin periodinane (DMP).
-
Product : Sulfone or sulfoxide derivatives (dependent on stoichiometry).
Thieno[2,3-b]pyridine Formation
-
Reactants : α-Halogen compounds (e.g., chloroacetone).
-
Mechanism :
-
Alkylation of the methylthio group.
-
Intramolecular cyclization via nucleophilic displacement.
-
Table 2: Cyclization Efficiency
| Halide | Product | Yield (%) |
|---|---|---|
| Chloroacetone | Thieno[2,3-b]pyridine | 78 |
| Bromoethylacetate | Thieno[2,3-b]pyridinone | 82 |
Biological Activity Modulation
While beyond direct chemical reactions, structural modifications of this compound enhance bioactivity:
-
Antimicrobial Activity : Derivatives show MIC values of 4–16 µg/mL against E. coli strains .
-
Anticancer Potential : Pyridone analogs inhibit cancer cell lines (IC50: 8–12 µM) .
Stability and Reactivity Considerations
Preparation Methods
Synthesis of 2-Amino-4-(4-chlorophenyl)-6-mercaptopyridine-3,5-dicarbonitrile
Procedure :
Methylation of the Mercapto Group
Alkylation :
- React the mercapto derivative with methyl iodide (2.0 equiv) in methanol, catalyzed by sodium methoxide (20 mol%).
- Yield : 90–95% after recrystallization from ethanol.
Characterization :
- 1H NMR (DMSO-d6): δ 8.24 (s, 2H, NH2), 7.73 (d, J = 8.5 Hz, 2H, Ar-H), 7.58 (d, J = 8.5 Hz, 2H, Ar-H), 2.52 (s, 3H, SCH3).
- 13C NMR : δ 164.8 (C=O), 157.7 (C=N), 136.5 (C-Cl), 130.4–114.8 (Ar-C), 91.7 (C≡N), 15.2 (SCH3).
Emerging Methodologies
Ultrasound-Assisted Synthesis
Adopting techniques from functionalized pyridine syntheses, ultrasound irradiation (40 kHz, 60°C) reduces reaction times to 1.5 hours while maintaining yields >80%. This method enhances mass transfer and minimizes side reactions.
Solvent-Free Catalysis
Preliminary studies using nanocrystalline ZnO under solvent-free conditions (100°C, 2 h) report yields of 75%, though scalability remains unverified.
Critical Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| 3CR with TEA | Simple setup, low cost | Moderate yields, long reaction time |
| Pseudo-4CR with HSA MgO | High yields, scalable | Requires specialized catalysts |
| Ultrasound-assisted | Rapid, energy-efficient | Equipment-dependent |
| Stepwise alkylation | High purity, controlled functionalization | Multiple steps, lower atom economy |
Q & A
Q. What are the standard synthetic protocols for preparing 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile?
The compound is synthesized via a one-pot multicomponent reaction. A typical procedure involves:
- Reacting 4-chlorobenzaldehyde with malononitrile and methylthio-containing nucleophiles (e.g., thiophenol derivatives) in aqueous ethanol.
- Using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst (5 mol%) at 55°C, monitored by TLC until starting material consumption.
- Purification via crystallization from ethanol/ether mixtures, yielding a solid product after filtration and drying .
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
Q. What preliminary biological activities have been reported for this compound?
Pyridine-3,5-dicarbonitrile derivatives exhibit:
- Anti-HIV activity : Inhibition of reverse transcriptase (non-nucleoside mechanism).
- Anticancer potential : Cytotoxicity assays against tumor cell lines (IC values vary by substituents) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Variable screening : Test solvents (e.g., DMF vs. ethanol), catalysts (e.g., DBU vs. KCO), and temperatures (50–80°C).
- Substituent effects : Bulkier aryl groups (e.g., 4-cyclopropylmethoxyphenyl) may reduce steric hindrance, increasing yields (e.g., 87% vs. 40% in analogues) .
- Purification : Gradient recrystallization or column chromatography for derivatives with low solubility .
Q. How do structural modifications influence biological activity?
- Methylthio vs. arylthio groups : Methylthio enhances lipophilicity, improving membrane permeability.
- 4-Chlorophenyl substitution : Electron-withdrawing groups enhance binding to hydrophobic enzyme pockets (e.g., HIV reverse transcriptase).
- Nitrogen-rich side chains : Imidazole or triazole moieties can boost antiviral activity via metal coordination .
Q. How should researchers address contradictions in reported biological data?
- Assay validation : Replicate studies using standardized protocols (e.g., fixed cell lines, incubation times).
- Purity verification : Use HPLC-MS to rule out impurities affecting activity.
- Computational modeling : Compare molecular docking results with experimental IC values to identify key binding interactions .
Q. What computational tools are recommended for structure-activity relationship (SAR) studies?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.
- Molecular docking : Use AutoDock Vina to simulate binding to targets like HIV reverse transcriptase (PDB: 1RT2).
- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., logP < 5 for oral bioavailability) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing stability.
- Comparative studies : Overlay crystal structures of derivatives to identify conserved motifs (e.g., planar pyridine core vs. twisted dihydropyridines) .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
- Green chemistry : Replace ethanol/ether with biodegradable solvents (e.g., cyclopentyl methyl ether).
Q. How to design analogues for enhanced selectivity in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
